Methyl 2-chloro-4-hydroxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-chloro-4-hydroxybenzoate and its derivatives involves various chemical reactions, including bromination, hydrolysis, cyanidation, and esterification. For example, the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene demonstrates a multi-step process that includes bromination and hydrolysis, resulting in a product with high purity (99.8%) and an overall yield of about 47% (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of methyl 2-chloro-4-hydroxybenzoate has been explored through various analyses, including X-ray crystallography and computational methods. Studies reveal that the compound forms a 3D framework via extensive intermolecular hydrogen bonding, as determined by single-crystal X-ray structure analysis and Hirshfeld surface analysis (Abeer A. Sharfalddin et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of methyl 2-chloro-4-hydroxybenzoate involves its participation in various reactions, such as the dehalogenation of 4-chlorobenzoate to form 4-hydroxybenzoate, demonstrating the compound's ability to undergo chemical transformations without the involvement of molecular oxygen (R. Müller et al., 1984).
Physical Properties Analysis
The physical properties of methyl 2-chloro-4-hydroxybenzoate, such as melting points and crystalline forms, have been investigated. The compound exhibits polymorphism, as evidenced by the discovery of different polymorphic forms, each with distinct melting points and crystal structures, underscoring the compound's complex physical nature (T. Gelbrich et al., 2013).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity and interaction with other chemical species, are crucial for understanding its applications. For instance, the esterification process of 2,4-dihydroxybenzoic acid to synthesize derivatives shows the compound's potential for chemical modification and application in various fields (L. G. Derkach et al., 2014).
Scientific Research Applications
Anti-microbial properties : Methyl paraben exhibits anti-microbial properties due to its 3D framework and extensive hydrogen bonding. These properties make it effective as a preservative in cosmetics, personal-care products, and food (Sharfalddin et al., 2020).
Neurological effects : Research indicates that Methyl hydroxybenzoate and its sodium derivative have no significant effect on nerve conduction in various nerves (Nathan & Sears, 1961).
Role as a sex pheromone : In dogs, Methyl p-hydroxybenzoate acts as a sex pheromone, arousing sexual behavior in male dogs when present in female dogs' vaginal secretions (Goodwin, Gooding, & Regnier, 1979).
Preparation of antibiotic analogues : Methyl 3-amino-5-hydroxybenzoate is used in synthesizing chlorinated analogues of 3-amino-5-hydroxybenzoic acid, important for understanding and creating antibiotics (Becker, 1984).
Quality control in food and cosmetics : A developed microemulsion electrokinetic chromatography method uses Methyl 4-hydroxybenzoate for determining preservatives and their impurities in foods, cosmetics, and pharmaceuticals (Mahuzier, Altria, & Clark, 2001).
Inhibition of iodide organification : Methylparaben inhibits iodide organification in thyroid cells, impacting thyroid function without altering iodide uptake or cyclic AMP generation (Rousset, 1981).
Stability of drugs in solution : Studies show that the alkaline hydrolysis of Methyl 4-hydroxybenzoate esters accelerates in the frozen state, affecting the stability of drugs stored in solution (Shija, Sunderland, & Mcdonald, 1992).
Radiosensitization in microbial research : Methyl paraben sensitizes anoxic Staphylococcus aureus to gamma-radiation, increasing its sensitivity for research purposes (Jacobs & Sade, 1984).
Electrochemical sensing : It is used in molecularly imprinted polymer-modified electrode sensors for detecting Methyl paraben in pharmaceuticals and personal care products, demonstrating high selectivity and sensitivity (Soysal, 2021).
Photodecomposition studies : Ultraviolet irradiation of chlorobenzoic acids produces hydroxybenzoic acids and benzoic acid, with Methyl 2-chloro-4-hydroxybenzoate serving as a study compound (Crosby & Leitis, 1969).
Safety And Hazards
The safety information for Methyl 2-chloro-4-hydroxybenzoate includes hazard statements such as H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Future Directions
While specific future directions for Methyl 2-chloro-4-hydroxybenzoate are not mentioned in the search results, related compounds like Methylparaben are commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . This suggests potential future applications in these areas for Methyl 2-chloro-4-hydroxybenzoate.
properties
IUPAC Name |
methyl 2-chloro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZFMXJQJZUATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542278 | |
Record name | Methyl 2-chloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-hydroxybenzoate | |
CAS RN |
104253-44-3 | |
Record name | Methyl 2-chloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-hydroxy-benzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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